molecular formula C12H13N3O B3722714 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one

6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B3722714
M. Wt: 215.25 g/mol
InChI Key: SXRARYNETBUJOI-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 139296-83-6) is a pyrimidinone derivative featuring a 6-methyl substituent on the pyrimidine ring and a 2-methylphenylamino group at position 2. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.26 g/mol (calculated).

Pyrimidinone derivatives are recognized for their structural versatility and pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and anticonvulsants.

Properties

IUPAC Name

4-methyl-2-(2-methylanilino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-5-3-4-6-10(8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRARYNETBUJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion of the ring to an aromatic system.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 6 of the pyrimidinone core. The following table highlights variations and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
6-Methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one 6-Me, 2-(2-MePhNH) 215.26 Potential kinase/modulation
6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one 6-NH₂, 2-(4-MePhNH) 216.24 Higher polarity; H-bonding capacity
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one 6-Me, 2-pyrrolidinyl 193.24 Plant growth stimulation (65–87% activity)
6-Methyl-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one 6-Me, 2-(3-MePhNH) 215.26 Structural isomer; similar lipophilicity
6-Amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one 6-NH₂, 2-(2-MeOPhNH) 232.24 Enhanced solubility; antitumor potential

Key Observations :

  • Hydrogen Bonding: Amino substituents at position 6 (e.g., 6-NH₂) enhance hydrogen bonding, improving interactions with polar biological targets but reducing membrane permeability .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) improves reaction efficiency and yields (80–90%) compared to conventional heating .
  • The target compound’s synthesis likely mirrors methods for analogs like 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one, where nucleophilic substitution is key .

Key Observations :

  • Anticonvulsant Activity : Thioether-linked derivatives () show potent effects, suggesting that sulfur-containing analogs of the target compound may merit exploration .
  • Plant Growth Regulation: Pyrrolidinyl substituents enhance agrochemical utility, but the target compound’s anilino group may limit this application .

Biological Activity

6-Methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₁₂N₄O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 139296-83-6

The compound features a pyrimidine ring substituted with a methyl group and an amino group, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies suggest that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
  • Antimicrobial Effects : Compounds in this class have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Properties : Some studies highlight the ability of similar compounds to reduce inflammation by modulating cytokine production.

The biological mechanisms of action for this compound are primarily linked to its interaction with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound displayed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Response :
    • Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory conditions.

Data Tables

Biological ActivityMechanismReference
AntitumorCaspase activation leading to apoptosisStudy on cancer cell lines
AntimicrobialInhibition of bacterial growthIn vitro antimicrobial tests
Anti-inflammatoryReduction of pro-inflammatory cytokinesAnimal model studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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